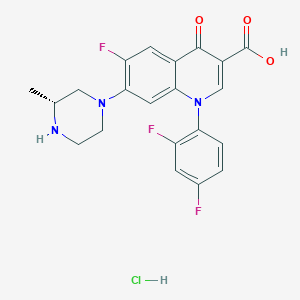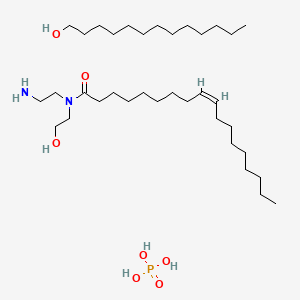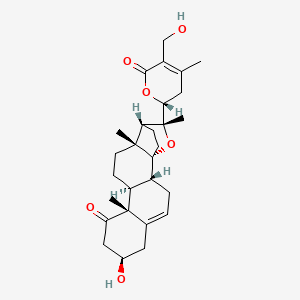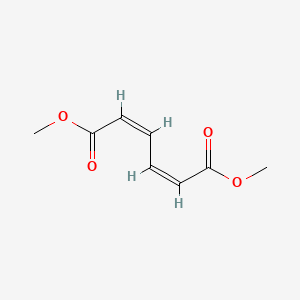
Hexyl 3-mercaptobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexyl 3-mercaptobutanoate: is an organic compound belonging to the class of fatty acid esters. It is a carboxylic ester derivative of a fatty acid and is known for its unique chemical properties and applications . The compound is also referred to as 3-mercaptobutanoic acid hexyl ester .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexyl 3-mercaptobutanoate can be synthesized through esterification reactions involving hexanol and 3-mercaptobutanoic acid. The reaction typically requires an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Hexyl 3-mercaptobutanoate undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of hexanol and 3-mercaptobutanol.
Substitution: Formation of substituted esters and thiols.
Applications De Recherche Scientifique
Hexyl 3-mercaptobutanoate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the study of esterification and thiol chemistry.
Biology:
- Investigated for its potential role in biological systems as a metabolite.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical properties.
- Investigated for its role in drug delivery systems.
Industry:
- Used as a flavoring agent in the food industry.
- Employed in the production of fragrances and perfumes .
Mécanisme D'action
The mechanism of action of hexyl 3-mercaptobutanoate involves its interaction with various molecular targets and pathways. The thiol group in the compound can form covalent bonds with proteins and enzymes, affecting their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
Hexyl 3-mercaptobutanoate can be compared with other similar compounds such as:
Hexyl acetate: Another fatty acid ester with similar esterification properties but lacks the thiol group.
Hexyl butanoate: Similar ester structure but without the mercapto group.
Hexyl 2-mercaptobutanoate: Similar structure but with the mercapto group at a different position.
Uniqueness: this compound is unique due to the presence of both the ester and thiol groups, which confer distinct chemical reactivity and biological interactions .
Propriétés
Numéro CAS |
796857-79-9 |
|---|---|
Formule moléculaire |
C10H20O2S |
Poids moléculaire |
204.33 g/mol |
Nom IUPAC |
hexyl 3-sulfanylbutanoate |
InChI |
InChI=1S/C10H20O2S/c1-3-4-5-6-7-12-10(11)8-9(2)13/h9,13H,3-8H2,1-2H3 |
Clé InChI |
HDYQKQAKXIPCAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(=O)CC(C)S |
Densité |
0.949-0.954 |
Description physique |
Almost colourless liquid; Fruit/spice/herb aroma |
Solubilité |
Sparingly soluble in water; soluble in triacetin and propylene glycol Soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



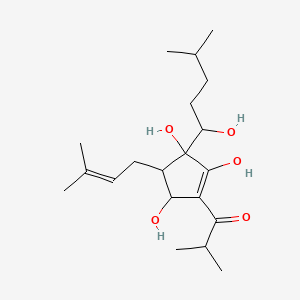

![N-(2,1,3-benzothiadiazol-4-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B15192689.png)
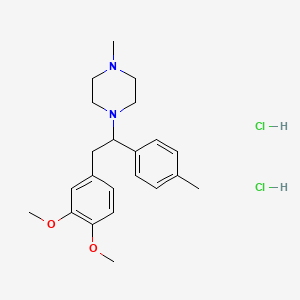

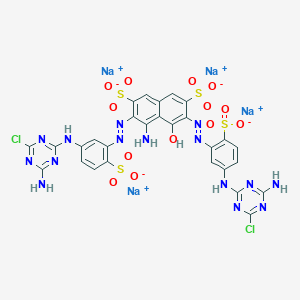
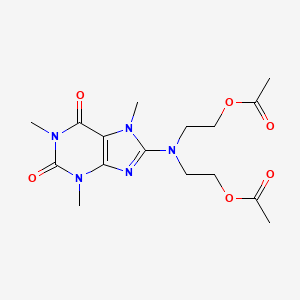
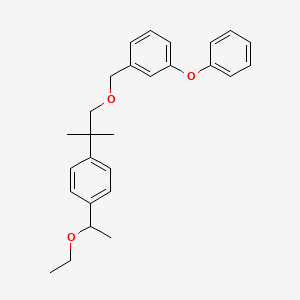
![Isopropylamino-3 cyclohexylmethoxy-1 propanol-2 maleate [French]](/img/structure/B15192732.png)
